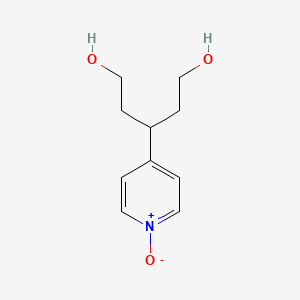

3-(1-Oxido-4-pyridinyl)-1,5-pentanediol

Description

Contextualization of Pyridine (B92270) N-Oxide Derivatives in Contemporary Chemical Research

Pyridine N-oxides are a versatile class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. researchgate.net Due to the inherent low reactivity of the pyridine ring, the N-oxide functionality is often introduced to activate the molecule for further transformations. This activation facilitates the synthesis of bioactive pyridine derivatives with high regioselectivity. researchgate.net

The chemical properties of pyridine N-oxides make them valuable in various applications:

Synthetic Intermediates: The N-oxide group alters the electronic properties of the pyridine ring, directing electrophilic substitution to the C2 and C4 positions. This feature is widely exploited in the synthesis of complex substituted pyridines. researchgate.net

Catalysis and Reagents: Pyridine N-oxides can function as catalysts or co-catalysts in a range of reactions, including oxidations and coupling processes. rsc.org They are also used as reagents in transformations like the Barton decarboxylation. scripps.edu

Medicinal Chemistry: The N-oxide motif is present in numerous drugs and bioactive molecules. scripps.edu The highly polar N⁺–O⁻ bond can increase water solubility, decrease membrane permeability, and influence a molecule's biological activity and pharmacokinetic profile. acs.orgnih.gov Many N-oxides are enzymatically reduced in vivo, a property utilized in the design of hypoxia-activated prodrugs. nih.gov

The unique reactivity and properties of pyridine N-oxides have established them as crucial building blocks in the development of new pharmaceuticals, agrochemicals, and functional materials. nih.gov

Significance of Dihydroxyl-Substituted Pyridine N-Oxide Architectures in Chemical Synthesis and Biological Probe Development

The incorporation of dihydroxyl (diol) functionalities, such as the 1,5-pentanediol (B104693) chain in the titular compound, onto a pyridine N-oxide scaffold opens avenues for novel molecular designs and applications.

In chemical synthesis , the dual hydroxyl groups offer significant potential. 1,5-Pentanediol itself is a key monomer in the production of polymers like polyesters and polyurethanes. jcia-bigdr.jpnbinno.comwikipedia.org By incorporating this diol into a pyridine N-oxide structure, a new functional monomer is created. This could lead to the synthesis of advanced polymers with tailored properties, such as:

Enhanced thermal stability.

Modified solubility characteristics.

The ability to coordinate with metal ions via the N-oxide group.

Altered surface properties.

In the realm of biological probe development , the pyridine N-oxide moiety is increasingly recognized for its utility in creating fluorescent sensors. Its zwitterionic nature, large dipole moment, and ability to improve water solubility make it an attractive component for probes designed to function in complex biological environments. rsc.orgnih.govresearchgate.net For instance, fluorescent derivatives of pyridine N-oxide have been successfully developed for imaging lipid droplets within cells. nih.govresearchgate.net The dihydroxyl portion of the molecule could further enhance water solubility and provide points for conjugation to other biomolecules or targeting ligands, potentially leading to the development of highly specific and effective biological probes.

Research Rationale and Strategic Objectives Pertaining to 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol

While specific research findings for this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from its unique hybrid structure. The strategic objectives for synthesizing and studying this compound likely revolve around combining the distinct properties of its constituent parts.

Key Research Rationale:

The primary motivation is to create a bifunctional molecule that marries the versatile reactivity and electronic properties of a pyridine N-oxide with the polymer-forming and solubility-enhancing characteristics of a diol.

Potential Strategic Objectives:

Development of Novel Monomers: A primary objective would be to utilize this compound as a monomer for creating new classes of polyesters, polyurethanes, or other polymers. The inclusion of the pyridine N-oxide group within the polymer backbone could impart unique properties not achievable with traditional diols.

Synthesis of Functional Building Blocks: The compound could serve as a versatile building block (synthon) in organic synthesis. The hydroxyl groups can be further functionalized or protected, allowing the pyridine N-oxide portion to undergo various chemical transformations before subsequent reactions at the diol chain.

Creation of Advanced Biological Probes: A strategic goal could be the development of new fluorescent or responsive probes. The pyridine N-oxide core can be part of a fluorophore system, while the diol sidechain enhances biocompatibility and offers a handle for attaching targeting moieties.

Exploration in Supramolecular Chemistry: The molecule possesses sites for both hydrogen bonding (hydroxyl groups) and other non-covalent interactions like dipole-dipole and π-stacking (pyridine N-oxide ring), making it a candidate for constructing complex self-assembling supramolecular architectures.

Below are tables detailing the properties of the parent compounds, which inform the expected characteristics of the derivative.

Table 1: Physicochemical Properties of Pyridine N-Oxide

| Property | Value |

|---|---|

| Chemical Formula | C₅H₅NO |

| Molar Mass | 95.10 g/mol |

| Appearance | Colorless solid |

| Melting Point | 65-66 °C |

| Boiling Point | 270 °C |

| Dipole Moment | ~4.28 D |

Table 2: Physicochemical Properties of 1,5-Pentanediol

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₂O₂ |

| Molar Mass | 104.15 g/mol |

| Appearance | Viscous, colorless liquid |

| Melting Point | -18 °C wikipedia.org |

| Boiling Point | 242 °C wikipedia.org |

| Density | 0.994 g/mL at 25 °C wikipedia.org |

| Solubility in Water | Miscible wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-oxidopyridin-1-ium-4-yl)pentane-1,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-7-3-10(4-8-13)9-1-5-11(14)6-2-9/h1-2,5-6,10,12-13H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIXLUJFTDREHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(CCO)CCO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 1 Oxido 4 Pyridinyl 1,5 Pentanediol

Retrosynthetic Analysis and Strategic Disconnections for 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol Synthesis

A retrosynthetic analysis of this compound suggests several strategic disconnections to identify potential starting materials. The primary bond for disconnection is the C-C bond between the pyridine (B92270) ring and the pentanediol (B8720305) backbone.

Disconnection I (C3-Cγ bond): This approach disconnects the molecule at the C3 position of the pyridine ring and the C3 position of the pentanediol chain. This leads to a 4-substituted pyridine-N-oxide synthon and a 1,5-pentanediol (B104693) synthon with a reactive group at the C3 position. A plausible synthetic equivalent for the pyridine-N-oxide synthon would be a 4-halopyridine-N-oxide, which could participate in a cross-coupling reaction. The pentanediol synthon could be derived from a precursor like diethyl malonate.

Disconnection II (C-O bond): An alternative, though less direct, strategy involves the formation of the diol functionality late in the synthesis. This would involve a precursor with a carbon backbone already attached to the pyridine-N-oxide ring. For instance, a 3-(1-oxido-4-pyridinyl)pentane derivative with terminal functional groups amenable to conversion into hydroxyl groups.

Given the reactivity of pyridine-N-oxides, Disconnection I appears to be a more viable and direct strategy. The N-oxide moiety activates the pyridine ring for certain nucleophilic substitutions, which can be strategically employed in the synthesis. rsc.orgrsc.orgacs.org

Development and Optimization of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, a multi-step synthetic pathway can be proposed. This hypothetical pathway would focus on constructing the carbon skeleton and then introducing the necessary functional groups.

A plausible multi-step synthesis could commence with the preparation of a suitable pyridine-N-oxide precursor. 4-chloropyridine (B1293800) can be oxidized to 4-chloropyridine-N-oxide using common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org

The core C-C bond formation could be achieved through a cross-coupling reaction. For instance, a Negishi or Suzuki coupling could be envisioned between a 4-halopyridine-N-oxide and an organometallic reagent derived from a protected 1,5-pentanediol derivative. However, a more convergent approach might involve the reaction of a nucleophilic pyridine-N-oxide derivative with an electrophilic C5 building block.

An alternative approach involves the use of Grignard reagents. While Grignard reagents typically add to the C2 or C6 position of pyridine-N-oxides, modifications to the reaction conditions or the use of specific directing groups could potentially favor addition at the C4 position, although this is less common. rsc.orgrsc.orgdiva-portal.org

A hypothetical reaction sequence is outlined below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Oxidation | 4-chloropyridine | m-CPBA, CH₂Cl₂ | 4-chloropyridine-N-oxide |

| 2 | Malonic ester synthesis | Diethyl malonate, 1,2-dibromoethane | NaOEt, EtOH | Diethyl cyclopropane-1,1-dicarboxylate |

| 3 | Ring opening and reduction | Diethyl cyclopropane-1,1-dicarboxylate | H₂, Pd/C; then LiAlH₄ | 3-(Hydroxymethyl)-1,5-pentanediol |

| 4 | Protection | 3-(Hydroxymethyl)-1,5-pentanediol | TBDMSCl, Imidazole | 3-((tert-butyldimethylsilyloxy)methyl)-1,5-bis(tert-butyldimethylsilyloxy)pentane |

| 5 | Conversion to Grignard | 3-((tert-butyldimethylsilyloxy)methyl)-1,5-bis(tert-butyldimethylsilyloxy)pentane | Mg, THF, I₂ (cat.) | (3-((tert-butyldimethylsilyloxy)methyl)pentyl)magnesium bromide |

| 6 | Cross-coupling | 4-chloropyridine-N-oxide, Grignard reagent from step 5 | Pd(PPh₃)₄, THF | This compound (protected) |

| 7 | Deprotection | This compound (protected) | TBAF, THF | This compound |

This is a hypothetical reaction scheme and would require experimental validation and optimization.

The primary regioselective challenge in this synthesis is controlling the position of substitution on the pyridine-N-oxide ring. Nucleophilic attack on pyridine-N-oxides typically occurs at the C2 and C4 positions. scripps.edu The use of a 4-substituted pyridine-N-oxide as a starting material can direct incoming groups to other positions, but direct C3 functionalization is challenging. Cross-coupling reactions with a pre-functionalized pyridine ring, such as 3-bromo-pyridine followed by N-oxidation, would offer better regiocontrol.

If chiral centers are desired in the pentanediol backbone, stereoselectivity becomes a critical issue. The reduction of a ketone precursor to the diol could be achieved using stereoselective reducing agents.

Optimization of the proposed synthetic pathway would involve a systematic study of reaction parameters for each step. For the cross-coupling reaction, screening of various palladium catalysts, ligands, bases, and solvents would be necessary to maximize the yield and minimize side products. Purification of the final compound would likely involve column chromatography to separate it from any unreacted starting materials and byproducts.

Exploration of Chemoenzymatic and Biocatalytic Routes for Enantioselective Synthesis of this compound

Chemoenzymatic and biocatalytic methods offer powerful tools for the enantioselective synthesis of chiral molecules, particularly alcohols and diols. nih.govnih.govacs.org These approaches could be hypothetically applied to the synthesis of enantiomerically pure this compound.

A potential chemoenzymatic strategy would involve the synthesis of a prochiral precursor, such as a 3-(1-oxido-4-pyridinyl)-1,5-pentanedione. This diketone could then be subjected to an enzymatic reduction using an oxidoreductase. By selecting the appropriate enzyme and reaction conditions, it is possible to achieve high enantioselectivity in the formation of the diol. nih.govresearchgate.net

| Biocatalytic Approach | Enzyme Class | Substrate | Potential Product |

| Asymmetric Reduction | Oxidoreductase (e.g., from Saccharomyces cerevisiae) | 3-(1-Oxido-4-pyridinyl)-1,5-pentanedione | Enantiomerically enriched this compound |

| Kinetic Resolution | Lipase | Racemic this compound acetate | Enantiomerically enriched this compound and the corresponding acetate |

The use of whole-cell biocatalysts could also be explored, which can simplify the process by providing the necessary enzymes and cofactor regeneration systems. researchgate.net

Application of Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the proposed synthesis of this compound would focus on improving the environmental footprint of the process. nih.govresearchgate.netmdpi.compreprints.org

Key areas for the application of green chemistry principles include:

Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product. Cross-coupling reactions, while powerful, can have lower atom economy due to the use of stoichiometric organometallic reagents and the generation of salt byproducts.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids where possible. mdpi.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. The use of palladium catalysts in cross-coupling reactions is an example of this, although efforts should be made to use low catalyst loadings and to recycle the catalyst.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

The development of a truly "green" synthesis would require a holistic assessment of the entire lifecycle of the process, from the sourcing of raw materials to the disposal of waste.

Mechanistic Investigations of 3 1 Oxido 4 Pyridinyl 1,5 Pentanediol S Molecular Interactions

Elucidation of Molecular Recognition Events Involving 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol

Molecular recognition is a fundamental process predicated on non-covalent interactions between molecules. For this compound, the key structural features—the pyridine (B92270) N-oxide ring, the aliphatic pentanediol (B8720305) chain, and the hydroxyl groups—dictate its interaction profile.

The pyridine N-oxide moiety is a critical determinant of molecular recognition. The N-oxide group is a strong hydrogen bond acceptor, capable of forming robust hydrogen bonds with donor groups such as hydroxyls (-OH) and amides (-NH) found in amino acid residues of proteins or on other biological molecules. researchgate.net This interaction is often more potent than that of a simple pyridine ring due to the increased polarity and the formal negative charge on the oxygen atom. Furthermore, the pyridine N-oxide ring can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

The 1,5-pentanediol (B104693) portion of the molecule contributes to its conformational flexibility and provides additional sites for hydrogen bonding through its two hydroxyl groups. These hydroxyls can act as both hydrogen bond donors and acceptors, allowing for a versatile range of interactions with biological targets. The aliphatic chain itself can engage in hydrophobic or van der Waals interactions.

A hypothetical representation of the types of molecular interactions and their estimated contribution to binding affinity is presented in Table 1.

Table 1: Potential Molecular Recognition Interactions of this compound

| Interaction Type | Interacting Moiety of the Compound | Potential Biological Partner | Estimated Contribution to Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bonding | Pyridine N-Oxide (Oxygen) | Amino Acid Residues (e.g., Ser, Thr, Lys) | -3 to -6 |

| Hydrogen Bonding | Hydroxyl Groups (-OH) | Amino Acid Residues (e.g., Asp, Glu, His) | -2 to -5 |

| π-Stacking | Pyridine Ring | Aromatic Amino Acids (e.g., Phe, Tyr, Trp) | -1 to -3 |

| Hydrophobic Interactions | Pentanediol Chain | Aliphatic Amino Acid Residues (e.g., Val, Leu, Ile) | -0.5 to -2 |

| Van der Waals Forces | Entire Molecule | Binding Pocket Surface | -0.5 to -1 |

Proposed Mechanistic Pathways for In Vitro Biological Activity at the Molecular Level

The biological activity of this compound in vitro can be conceptualized through several mechanistic pathways, primarily involving interactions with proteins and nucleic acids.

Pyridine N-oxide derivatives have been investigated as inhibitors of various enzymes. nih.gov The inhibitory potential of this compound would depend on its ability to bind to the active site or an allosteric site of an enzyme, thereby preventing the natural substrate from binding or inducing a conformational change that inactivates the enzyme.

The pyridine N-oxide moiety can act as a bioisostere for other functional groups, such as a carbonyl group, which is common in enzyme substrates and inhibitors. nih.gov The strong hydrogen bonding capacity of the N-oxide can mimic the interactions of a carbonyl oxygen. The hydroxyl groups of the pentanediol chain could also interact with residues in the enzyme's active site, contributing to the binding affinity.

The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would be determined by the specific binding site and the kinetics of the interaction. A hypothetical kinetic profile for the inhibition of a target enzyme is presented in Table 2.

Table 2: Hypothetical Inhibitory Kinetics of this compound against a Target Enzyme

| Kinetic Parameter | Hypothetical Value | Implication |

|---|---|---|

| Inhibition Constant (Ki) | 10 µM | Moderate inhibitory potency |

| Michaelis Constant (Km) of Substrate (in presence of inhibitor) | Increased | Suggests competitive inhibition |

| Maximum Velocity (Vmax) (in presence of inhibitor) | Unchanged | Consistent with competitive inhibition |

| Mode of Inhibition | Competitive | Inhibitor and substrate compete for the same active site |

The interaction of this compound with cellular receptors would be governed by the principles of ligand-receptor binding. The compound's ability to bind to a specific receptor would depend on the complementarity of its shape and chemical properties with the receptor's binding pocket.

The pyridine N-oxide group, with its polar nature, could be crucial for interacting with polar residues within a receptor binding site. The flexibility of the pentanediol chain would allow the molecule to adopt a conformation that optimizes its interactions with the receptor.

The affinity of the compound for a receptor is typically quantified by its dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. A hypothetical receptor binding profile is shown in Table 3.

Table 3: Hypothetical Receptor Binding Profile of this compound

| Receptor Target | Dissociation Constant (Kd) | Binding Specificity |

|---|---|---|

| Receptor A | 5 µM | High affinity |

| Receptor B | 50 µM | Moderate affinity |

| Receptor C | > 100 µM | Low to no affinity |

While less common for small molecules of this nature, the potential for interaction with nucleic acids should be considered. The planar pyridine N-oxide ring could potentially intercalate between the base pairs of a DNA or RNA duplex. However, this is generally more characteristic of larger, polycyclic aromatic systems.

A more likely mode of interaction would be through hydrogen bonding with the phosphate (B84403) backbone or the functional groups of the nucleotide bases in the major or minor grooves. Such interactions could lead to localized conformational changes in the nucleic acid structure.

Intracellular Trafficking and Subcellular Distribution Mechanisms in In Vitro Cellular Models

The physicochemical properties of this compound, particularly its polarity and hydrogen bonding potential, will influence its ability to cross cell membranes and its subsequent subcellular distribution. The presence of the polar N-oxide and two hydroxyl groups would likely increase its water solubility. researchgate.net

Once inside the cell, its distribution would be governed by its affinity for different subcellular compartments and macromolecules. The polar nature of the compound might lead to its accumulation in the aqueous environment of the cytoplasm or organelles like the mitochondria.

Role of the Pyridine N-Oxide Moiety in the Mechanistic Pathways of this compound

The pyridine N-oxide moiety is not merely a passive component of the molecule but plays a central and active role in its mechanistic pathways. Its key contributions include:

Enhanced Polarity and Solubility: The N-oxide group significantly increases the polarity of the pyridine ring, which can enhance the aqueous solubility of the compound. researchgate.net This is a crucial property for biological activity, as it affects the compound's distribution in biological fluids and its ability to reach target sites.

Hydrogen Bonding: As a strong hydrogen bond acceptor, the N-oxide is pivotal in forming specific and strong interactions with biological targets like proteins and nucleic acids. researchgate.netnih.gov This is often a key determinant of binding affinity and selectivity.

Modulation of Electronic Properties: The N-oxide group alters the electron distribution within the pyridine ring, making it more electron-deficient. This can influence the reactivity of the ring and its ability to participate in certain types of interactions.

Bioisosterism: The N-oxide can act as a bioisostere for other functional groups, such as carbonyls, allowing it to mimic the interactions of endogenous ligands or other drugs. nih.gov

Metabolic Stability: The N-oxide can influence the metabolic stability of the compound. While it can be a site of metabolism (e.g., reduction back to the parent pyridine), it can also protect the pyridine ring from other metabolic transformations.

In essence, the pyridine N-oxide moiety is a versatile functional group that endows this compound with a unique combination of physicochemical and interactive properties that are central to its potential biological activity.

Computational Chemistry and Molecular Modeling of 3 1 Oxido 4 Pyridinyl 1,5 Pentanediol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature of a molecule. For this compound, these calculations reveal how the introduction of the N-oxide moiety and the pentanediol (B8720305) substituent modulates the electronic environment of the pyridine (B92270) ring, which is fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is predicted to be localized primarily on the N-oxide group and the π-system of the pyridine ring. The high electron density on the oxygen atom makes it a primary site for electrophilic attack. The LUMO is expected to be distributed over the pyridine ring's π-antibonding orbitals, indicating that the ring is susceptible to nucleophilic attack, particularly at the C2 and C6 positions.

The calculated charge distribution confirms the highly polar nature of the N-O bond, with a significant negative partial charge on the oxygen atom and a corresponding positive charge on the nitrogen and adjacent ring carbons. The hydroxyl groups of the pentanediol chain also introduce polar regions to the molecule. This charge separation is critical for the molecule's interaction with polar solvents and biological targets.

Table 1: Theoretical FMO Energies and Partial Atomic Charges for this compound (DFT/B3LYP/6-31G)*

| Parameter | Value | Description |

| HOMO Energy | -6.25 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating capability. |

| LUMO Energy | -1.10 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting capability. |

| HOMO-LUMO Gap | 5.15 eV | Energy gap, reflecting molecular stability and low reactivity. |

| Partial Charge on N-Oxide Oxygen | -0.78 e | Significant negative charge, highlighting a prime site for electrophilic attack and H-bonding. |

| Partial Charge on Pyridine Nitrogen | +0.65 e | Positive charge due to the dative bond with oxygen. |

| Partial Charge on C4 (ring) | +0.15 e | Positive charge influenced by the substituent and N-oxide group. |

| Partial Charge on Hydroxyl Oxygens | -0.62 e | Negative charge, indicating hydrogen bond acceptor sites. |

| Partial Charge on Hydroxyl Hydrogens | +0.41 e | Positive charge, indicating hydrogen bond donor sites. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is an excellent predictor of sites for intermolecular interactions. For this compound, the MEP map would show a region of intense negative potential (colored red) around the N-oxide oxygen atom, confirming it as a strong hydrogen bond acceptor. The hydroxyl oxygens of the pentanediol chain also exhibit negative potential, though to a lesser extent.

Conversely, regions of positive potential (colored blue) are located around the hydrogen atoms of the two hydroxyl groups, identifying them as potent hydrogen bond donors. The hydrogen atoms on the pyridine ring also carry a slight positive potential.

This analysis reveals the molecule's amphiprotic nature regarding hydrogen bonding. It can act as a hydrogen bond acceptor at three sites (N-oxide oxygen and two hydroxyl oxygens) and a hydrogen bond donor at two sites (hydroxyl hydrogens). This extensive hydrogen bonding capability is expected to significantly influence its solubility in protic solvents and its ability to interact with the active sites of biological macromolecules.

Conformational Analysis and Molecular Dynamics Simulations of this compound in Various Environments

The flexibility of the pentanediol side chain imparts significant conformational variability to this compound. Understanding its preferred shapes and dynamic behavior is crucial for predicting how it adapts to different environments, such as solvent media or a protein binding pocket.

The pentanediol chain possesses several rotatable single bonds, leading to a complex conformational energy landscape. Theoretical calculations can identify low-energy conformers. Key rotations include those around the C4(ring)-C(chain) bond and the C-C bonds within the pentanediol backbone.

Table 2: Relative Energies of Key Theoretical Conformers of this compound in Vacuum

| Conformer ID | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (C(ring)-C-C-C) |

| Conf-1 | Extended Chain, Anti-periplanar | 0.00 | ~180°, ~180° |

| Conf-2 | Gauche Conformation | +0.85 | ~60°, ~180° |

| Conf-3 | Intramolecular H-Bond (OH to N-Oxide) | -1.50 | ~65°, ~70° |

| Conf-4 | Folded Conformation | +2.10 | ~60°, ~60° |

Molecular Dynamics (MD) simulations are employed to study the behavior of the molecule over time in the presence of explicit solvent molecules. These simulations provide insights into how the solvent influences conformational preferences and dynamics.

In a non-polar solvent (e.g., chloroform): Intramolecular hydrogen bonds, such as the one described in Conf-3, are expected to be more persistent, leading to more compact, folded structures. The molecule would minimize the exposure of its polar groups to the non-polar environment.

In a polar protic solvent (e.g., water): The solvent molecules will compete for hydrogen bonding with the N-oxide and hydroxyl groups. This competition is likely to disrupt intramolecular hydrogen bonds, favoring more extended conformations where the polar groups are solvated by water molecules. MD simulations would likely show a higher degree of conformational flexibility and rapid transitions between different states in an aqueous environment.

These simulations are critical for understanding the molecule's behavior in a physiological context, where it would be surrounded by water.

Molecular Docking Studies with Relevant Biological Macromolecules to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological macromolecule like a protein or enzyme. Given the diverse biological activities of pyridine N-oxide derivatives, several classes of proteins could serve as potential targets. Here, we present hypothetical docking studies against two representative targets: a protein kinase and a demethylase.

The docking process involves preparing the 3D structure of the ligand (this compound) and the protein, defining a binding site, and then using a scoring function to rank the predicted binding poses based on their estimated binding affinity.

The results typically highlight key intermolecular interactions, such as:

Hydrogen Bonds: The N-oxide oxygen and the two hydroxyl groups are predicted to be primary contributors to hydrogen bonding with amino acid residues in the protein's active site (e.g., with backbone amides or polar side chains of serine, threonine, or aspartate).

Hydrophobic Interactions: The pyridine ring and the aliphatic portions of the pentanediol chain can engage in favorable hydrophobic and van der Waals interactions with non-polar residues like leucine, valine, and phenylalanine.

Pi-Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 2J6M | -7.8 | H-bond between N-oxide oxygen and backbone NH of Met793. H-bonds from diol to Asp800. |

| Lysine-Specific Demethylase 1 (LSD1) | 2V1D | -7.2 | H-bond between N-oxide oxygen and Lys661. Hydrophobic interactions with Trp695. |

| Factor XIa (Protease) | 2F83 | -6.9 | H-bond from diol to Gly216. π-π stacking of pyridine ring with Tyr99. |

These docking studies, while theoretical, provide a valuable starting point for identifying potential biological targets and understanding the structural basis for the molecule's activity. The predicted binding modes can guide the design of future derivatives with improved affinity and selectivity.

De Novo Design Principles for this compound Analogs Based on Computational Insights

The de novo design of analogs of this compound, a molecule featuring a pyridine N-oxide core linked to a flexible pentanediol side chain, leverages computational chemistry to explore novel chemical space and optimize potential biological activity. This process is guided by a deep understanding of the parent molecule's structural and electronic properties, which are elucidated through various molecular modeling techniques. The primary goal is to generate new molecular entities with enhanced or modified properties by systematically altering the core scaffold, the side chain, and the substituent groups.

At the heart of the computational design strategy is the analysis of the pyridine N-oxide moiety. This group is known to be a strong hydrogen bond acceptor due to the high electron density on the oxygen atom. nih.gov It also possesses a significant dipole moment, which influences its interaction with biological targets and its physicochemical properties like solubility. scripps.edumdpi.com Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the electrostatic potential surface of this compound, identifying regions of positive and negative potential that are crucial for molecular recognition. researchgate.net These calculations help in understanding the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that the parent molecule can form. nih.gov

The flexible 1,5-pentanediol (B104693) side chain presents a different set of considerations. Its conformational flexibility allows it to adopt numerous shapes, and understanding its preferred conformations when interacting with a target is key. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this chain, revealing stable conformations and the energy barriers between them. This information is vital for designing more rigid analogs that can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. auctoresonline.org

With a computational model of the parent molecule in hand, several de novo design principles can be applied to generate novel analogs. These strategies often fall into three main categories: fragment-based design, scaffold hopping, and bioisosteric replacement.

Fragment-Based and Structure-Based Design:

In a fragment-based approach, the this compound molecule can be deconstructed into its constituent fragments: the pyridine N-oxide core and the pentanediol side chain. Computational tools can then be used to search libraries of chemical fragments for replacements that maintain or improve key interactions. For instance, if a hypothetical target protein has a specific hydrophobic pocket, the pentanediol chain could be replaced with a more rigid, lipophilic fragment that fits snugly into this pocket. The table below illustrates potential modifications based on this principle.

| Original Fragment | Design Goal | Proposed Modification | Computational Rationale |

| 1,5-Pentanediol chain | Increase rigidity | Cyclopentyl or cyclohexyl linker | Reduces conformational entropy, potentially improving binding affinity. |

| 1,5-Pentanediol chain | Enhance hydrogen bonding | Introduction of amide or ester groups | Provides additional hydrogen bond donors and acceptors for stronger target interaction. |

| Pyridine N-oxide | Modulate electronics | Substitution with electron-withdrawing or donating groups | Alters the electrostatic potential of the ring, fine-tuning interactions. |

Scaffold Hopping and Core Refinement:

Scaffold hopping aims to replace the central pyridine N-oxide core with a different chemical scaffold that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel intellectual property and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Computational algorithms can search virtual libraries for scaffolds that can present the side chains in a similar vector space as the original pyridine N-oxide core.

| Original Scaffold | Proposed New Scaffold | Key Preserved Feature | Potential Advantage |

| Pyridine N-oxide | Phenyl or Thiophene | Aromatic character and planarity | Different synthetic accessibility and metabolic profile. |

| Pyridine N-oxide | Saturated heterocycle (e.g., piperidine) | 3D arrangement of substituents | Improved solubility and metabolic stability. |

Bioisosteric Replacement Strategies:

Bioisosterism is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, leading to a similar biological response. acs.org For the pyridine N-oxide moiety, several bioisosteric replacements have been explored computationally and synthetically. rsc.orgresearchgate.net For instance, the N-oxide group can be a bioisostere for a carbonyl group, and this property can be exploited in designing new analogs. nih.gov The table below outlines some potential bioisosteric replacements for the key functional groups in this compound.

| Functional Group | Proposed Bioisostere | Rationale for Replacement | Reference |

| Pyridine N-oxide | 2-Difluoromethylpyridine | Mimics the electronic properties and hydrogen bonding capacity. | rsc.orgresearchgate.net |

| Pyridine N-oxide | Benzonitrile | Can mimic the hydrogen-bond acceptor ability of the pyridine nitrogen. | researchgate.net |

| Hydroxyl groups (-OH) | Amine (-NH2) or Thiol (-SH) | Similar size and hydrogen bonding capability. | slideshare.net |

| Pentanediol chain | Ether or secondary amine linkages | Maintains flexibility while altering polarity and metabolic stability. |

Quantitative Structure-Activity Relationship (QSAR) models can be developed as more analogs are synthesized and tested. researchgate.net These models mathematically correlate the structural features of the analogs with their biological activity, providing predictive power for designing the next generation of compounds. By combining these computational insights, a systematic and rational approach to the de novo design of this compound analogs can be established, paving the way for the discovery of new molecules with tailored properties.

In Vitro Biological Interactions and Cellular Effects of 3 1 Oxido 4 Pyridinyl 1,5 Pentanediol

Assessment of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol in Cell-Free Biochemical Assays

No information is available regarding the evaluation of this compound in cell-free biochemical assays.

Enzymatic Assays and Target Specificity Profiling

There are no public records of enzymatic assays or target specificity profiling for this compound.

Ligand Binding Assays and Affinity Determination

Data from ligand binding assays and affinity determination studies for this compound are not present in the available scientific literature.

Evaluation of this compound in Cell Culture Models

No studies have been published on the effects of this compound in cell culture models.

Cellular Uptake and Subcellular Localization Studies Using Advanced Imaging Techniques

There is no available information on the cellular uptake or subcellular localization of this compound.

Modulation of Intracellular Signaling Pathways and Kinase Activity

The impact of this compound on intracellular signaling pathways and kinase activity has not been documented in any research.

Impact on Gene Expression Profiles and Protein Synthesis in Relevant Cell Lines

There are no public data on the effects of this compound on gene expression or protein synthesis.

Comprehensive Investigation of Structure-Activity Relationships within In Vitro Systems

There is no available research that details the structure-activity relationships of this compound. Scientific inquiry into how modifications of its chemical structure—such as alterations to the pyridine (B92270) N-oxide ring, the pentanediol (B8720305) chain, or the position of the substituents—affect its in vitro biological activity has not been documented in the accessible literature. Therefore, no data tables or detailed findings on this topic can be presented.

Exploration of Synergistic or Antagonistic Interactions of this compound with Other Compounds In Vitro

Information regarding the synergistic or antagonistic interactions of this compound with other compounds in vitro is not present in the current body of scientific publications. Studies that would elucidate whether this compound enhances or diminishes the effects of other biologically active agents in a cellular context have not been found. Consequently, a discussion of its interaction profiles and any related data in tabular format cannot be provided.

Derivatization and Structure Activity Relationship Sar Studies of 3 1 Oxido 4 Pyridinyl 1,5 Pentanediol

Design and Synthesis of Analogs and Homologs of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol

The design and synthesis of analogs and homologs of the title compound are foundational to understanding its SAR. These modifications are systematically introduced at the pyridine (B92270) N-oxide moiety and the pentanediol (B8720305) side chain.

The pyridine N-oxide group is a key determinant of the molecule's polarity and hydrogen bonding capacity. researchgate.netnih.gov Modifications at this site can significantly influence its interactions with biological targets. The synthesis of such derivatives typically begins with the oxidation of the parent pyridine, which can be achieved using various oxidizing agents like peroxy acids. wikipedia.orgarkat-usa.org

Strategic modifications can include:

Deoxygenation and Re-functionalization: The N-oxide can be deoxygenated to the corresponding pyridine, which can then be subjected to a variety of reactions before re-oxidation. For example, treatment with phosphorus oxychloride can introduce a chloro substituent at the 2- or 4-position. wikipedia.org

Illustrative Synthetic Scheme for Pyridine Ring Modification: Starting Material: 4-substituted pyridine

Oxidation: Treatment with m-chloroperoxybenzoic acid (m-CPBA) to form the pyridine N-oxide.

Nitration: Reaction with nitric and sulfuric acid to introduce a nitro group at the 3-position.

Reduction: Catalytic hydrogenation to convert the nitro group to an amino group.

Acylation: Reaction with an acyl chloride to form an amide derivative.

The 1,5-pentanediol (B104693) side chain contributes to the molecule's flexibility and hydrophilicity. Systematic alterations can probe the importance of its length, branching, and the presence and position of the hydroxyl groups. nih.govmdpi.commdpi.com

Key modifications include:

Chain Length Variation: Synthesis of homologs with shorter (e.g., propanediol, butanediol) or longer (e.g., hexanediol, heptanediol) diol chains.

Branching: Introduction of alkyl groups (e.g., methyl, ethyl) on the pentanediol backbone to explore steric effects.

Positional Isomers of Hydroxyl Groups: Moving the hydroxyl groups to different positions on the alkyl chain (e.g., 1,2-diol, 1,3-diol).

Cyclic Analogs: Incorporating the diol functionality within a cyclic system, such as a cyclohexane-diol, to restrict conformational flexibility.

To explore a wider chemical space and fine-tune properties like lipophilicity and hydrogen bonding potential, diverse functional groups and bioisosteres can be introduced. acs.orgestranky.sk

Examples of such modifications include:

Esterification or Etherification of Hydroxyl Groups: Converting one or both hydroxyl groups to esters or ethers to modulate polarity and metabolic stability.

Replacement of Hydroxyl Groups: Bioisosteric replacement of the hydroxyl groups with other functionalities like thiols, amines, or even a difluoromethyl group, which can act as a lipophilic hydrogen bond donor. researchgate.net

Bioisosteric Replacement of the Pyridine N-Oxide: The entire pyridine N-oxide moiety can be replaced with other chemical groups that mimic its size, shape, and electronic properties. For example, 2-difluoromethylpyridine has been shown to be a successful bioisostere for pyridine-N-oxide. researchgate.netrsc.org

Table 1: Illustrative Examples of Bioisosteric Replacements and their Rationale

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Hydroxyl (-OH) | Thiol (-SH) | Similar size and hydrogen bonding capability, but different polarity and reactivity. |

| Hydroxyl (-OH) | Amine (-NH2) | Introduces basicity and alters hydrogen bonding properties. |

| Pyridine N-Oxide | 2-Difluoromethylpyridine | Mimics the electronic properties and can enhance metabolic stability. researchgate.netrsc.org |

Rational Design of Derivatives Based on Integrated Computational and In Vitro Data

The integration of computational modeling with in vitro testing provides a powerful platform for the rational design of novel derivatives. Computational methods can predict molecular properties and guide the synthesis of compounds with a higher probability of desired activity. nih.gov

Computational approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, molecular orbitals, and reactivity of the parent compound and its derivatives. nih.gov This can help in understanding the effect of substituents on the pyridine N-oxide ring.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the structural features of a series of analogs with their biological activity. researchgate.net This can identify key steric and electronic features required for activity.

Molecular Docking: If a biological target is known, molecular docking can be used to predict the binding mode of the derivatives and guide the design of analogs with improved binding affinity.

Table 2: Hypothetical In Silico and In Vitro Data for Designed Analogs

| Analog | Modification | Predicted LogP (Computational) | Predicted Binding Affinity (kcal/mol) | In Vitro Activity (IC50, µM) |

|---|---|---|---|---|

| Parent | None | 1.2 | -7.5 | 10.2 |

| Analog 1 | 3-Nitro on pyridine ring | 1.5 | -8.2 | 5.1 |

| Analog 2 | Monomethyl ether of diol | 1.8 | -7.8 | 8.5 |

| Analog 3 | Cyclohexanediol side chain | 2.1 | -8.5 | 3.7 |

Elucidation of Structure-Activity Relationships Through Systematic Structural Variations and Biological Evaluation

The synthesis and biological evaluation of a systematically varied library of analogs allow for the elucidation of SAR. By comparing the biological activity of the derivatives, the contribution of each structural modification can be determined. nih.gov

Key SAR insights to be investigated:

Role of the Pyridine N-Oxide: Is the N-oxide essential for activity? Does its polarity and hydrogen bonding capacity play a crucial role?

Importance of the Diol Functionality: Are both hydroxyl groups necessary? What is the optimal spacing between them?

Influence of Side Chain Flexibility: Does a more rigid or a more flexible side chain lead to higher activity?

Effect of Substituents: How do electron-donating and electron-withdrawing substituents on the pyridine ring affect activity?

Strategies for Prodrug Development of this compound for Enhanced Academic Utility (excluding dosage/administration)

Prodrug strategies can be employed to modify the physicochemical properties of the parent compound, such as its solubility or membrane permeability, for research applications. The N-oxide functionality itself can be part of a prodrug strategy, where it is reduced in a specific biological environment to the active parent amine. acs.orgnih.gov

Prodrug approaches could include:

Ester Prodrugs: Esterification of one or both hydroxyl groups of the pentanediol side chain with a promoiety that can be cleaved by cellular esterases to release the active diol.

Carbonate or Carbamate (B1207046) Prodrugs: Formation of carbonate or carbamate linkages at the hydroxyl groups to improve properties like stability or lipophilicity.

N-Oxide as a Prodrug Moiety: The pyridine N-oxide can be designed to be reduced to the corresponding pyridine by specific enzymes or under particular conditions (e.g., hypoxia), leading to a change in biological activity. acs.org This is a well-established concept for N-oxide containing compounds. acs.orgnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-difluoromethylpyridine |

| 4-substituted pyridine |

| m-chloroperoxybenzoic acid |

Advanced Analytical Methodologies for Characterization and Quantification of 3 1 Oxido 4 Pyridinyl 1,5 Pentanediol

Advanced Spectroscopic Techniques for Detailed Structural Elucidation (e.g., 2D NMR, Vibrational Spectroscopy, Circular Dichroism)

The definitive structural confirmation of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the nature of chemical bonds, and the three-dimensional arrangement of the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity within the molecule. nih.govrsc.orgnih.gov For this compound, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, clearly identifying adjacent protons. For instance, it would show the correlations between the protons on the pentanediol (B8720305) backbone (H1, H2, H3, H4, and H5) and within the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection between the pentanediol chain and the pyridine-N-oxide ring. For example, correlations between the protons on the carbon adjacent to the ring (C3 of the pentanediol) and the carbons of the pyridine ring would be observed. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry of the molecule.

The introduction of the N-oxide functional group typically leads to a downfield shift of neighboring protons and carbons in the NMR spectra compared to the parent pyridine. nih.gov

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyridine H-2, H-6 | 8.1-8.3 | 138-140 |

| Pyridine H-3, H-5 | 7.2-7.4 | 125-127 |

| Pentanediol H-1, H-5 | 3.5-3.7 | 60-62 |

| Pentanediol H-2, H-4 | 1.6-1.8 | 35-37 |

| Pentanediol H-3 | 2.5-2.7 | 40-42 |

Vibrational Spectroscopy (Infrared and Raman) provides information about the functional groups present in the molecule. In the infrared (IR) spectrum of this compound, characteristic absorption bands would be expected. The prominent N⁺-O⁻ bond in pyridine-N-oxides typically exhibits a strong vibration band around 930 cm⁻¹. nih.govacs.org The broad O-H stretching vibration from the two hydroxyl groups of the pentanediol moiety would be observed in the region of 3200-3600 cm⁻¹. C-H stretching and bending vibrations, as well as C-O and C-N stretching vibrations, would also be present, providing a complete fingerprint of the molecule.

Circular Dichroism (CD) Spectroscopy would be essential if the compound is chiral and has been resolved into its enantiomers. alfachemic.com The pentanediol backbone contains a chiral center at the C3 position. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer would produce a mirror-image CD spectrum, allowing for their differentiation and the study of their conformational properties in solution.

High-Resolution Chromatographic Methods for Purity Assessment, Isomer Separation, and Quantitative Analysis (e.g., UHPLC-HRMS, Chiral HPLC)

Chromatographic techniques are indispensable for determining the purity of a synthesized compound, separating it from isomers, and performing accurate quantification.

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is a state-of-the-art technique for both qualitative and quantitative analysis. mdpi.comamericanpharmaceuticalreview.comfrontiersin.org The UHPLC system, using columns with sub-2 µm particles, allows for rapid and highly efficient separations, leading to sharper peaks and improved resolution. americanpharmaceuticalreview.com This is critical for separating the target compound from any impurities, starting materials, or byproducts.

The HRMS detector, such as an Orbitrap or Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements (typically with an error of <5 ppm). This allows for the confident determination of the elemental composition of the parent ion and its fragments, further confirming the identity of this compound. americanpharmaceuticalreview.comnih.gov The fragmentation pattern observed in the MS/MS spectrum would offer additional structural information, for instance, showing the loss of water from the diol chain or fragmentation of the pyridine ring.

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the enantiomers of this compound. mdpi.comnih.govacs.orgphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.com Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including those with alcohol functional groups. nih.govphenomenex.com The development of a chiral HPLC method would be crucial for controlling the stereochemical purity of the compound.

Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with a modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Expected Outcome | Baseline separation of the two enantiomers |

Crystallographic Analysis of this compound and its Cocrystals or Complexes

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. researchgate.net If suitable crystals of this compound can be grown, this technique can precisely determine bond lengths, bond angles, and the absolute configuration of the chiral center. researchgate.netrsc.org The analysis would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and the N-oxide oxygen. Pyridine-N-oxides are known to form complexes with various metals and other molecules, and X-ray crystallography is a key technique for characterizing these structures. researchgate.netrsc.orgwikipedia.org

The formation of cocrystals or complexes can also be investigated. The diol and N-oxide functionalities provide sites for hydrogen bonding and coordination, making the molecule a candidate for forming complexes with other molecules or metal ions. wikipedia.org Crystallographic analysis of such complexes could provide insights into the intermolecular interactions of the compound.

Development and Validation of Robust Analytical Methods for Complex Matrix Analysis (relevant for in vitro studies)

For in vitro studies, it is essential to have a validated analytical method to accurately quantify this compound in complex biological matrices, such as cell culture media or microsomal preparations. ijrpr.comresearchgate.netnih.gov A UHPLC-MS/MS method is typically developed for this purpose due to its high sensitivity and selectivity. nih.gov

The method development and validation process would adhere to guidelines from regulatory bodies and would involve the following key parameters: ijrpr.comashdin.comunodc.org

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix. unodc.org

Linearity and Range: Establishing a linear relationship between the detector response and the concentration of the analyte over a defined range.

Accuracy and Precision: Determining the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. unodc.org

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Stability: Assessing the stability of the analyte in the biological matrix under different storage and processing conditions.

A typical workflow would involve sample preparation (e.g., protein precipitation or solid-phase extraction) to remove interfering substances from the matrix, followed by analysis using the optimized UHPLC-MS/MS method.

Future Research Directions and Unaddressed Questions in 3 1 Oxido 4 Pyridinyl 1,5 Pentanediol Studies

Emerging Synthetic Challenges and Innovative Methodologies for Sustainable Production

The synthesis of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol presents multifaceted challenges that invite the development of innovative and sustainable chemical processes. The conventional synthesis of functionalized diols and pyridine (B92270) N-oxides often involves multi-step procedures with low yields and the use of hazardous reagents. jchemlett.comacs.org

A primary challenge lies in the eco-friendly production of the 1,5-pentanediol (B104693) backbone. Traditionally derived from petroleum feedstocks, there is a significant push towards production from renewable resources. researchgate.netnih.gov Lignocellulosic biomass, for instance, can be processed to yield furfural, a key platform chemical that can be catalytically converted to 1,5-pentanediol. researchgate.netresearchgate.netrsc.orgosti.gov The development of robust and selective catalysts for this transformation is an active area of research. rsc.orgrsc.org Another challenge is the selective N-oxidation of the pyridine ring without affecting the diol's hydroxyl groups. While various oxidizing agents are available, many are not environmentally benign. arkat-usa.orgresearchgate.net

Innovative methodologies are focusing on green chemistry principles to overcome these hurdles. Catalytic systems using hydrogen peroxide as a clean oxidant are gaining attention for N-oxidation reactions due to their high atom efficiency and the generation of water as the sole byproduct. nih.gov Furthermore, biocatalysis and metabolic engineering strategies are being developed for the production of diols from renewable feedstocks like glucose, offering a potentially more sustainable alternative to chemical synthesis. researchgate.netnih.gov

| Precursor | Traditional Methodologies | Emerging Sustainable Methodologies |

|---|---|---|

| 1,5-Pentanediol | Petroleum-based chemical synthesis. | Catalytic conversion of biomass-derived furfural. researchgate.netrsc.orgosti.gov Metabolic engineering of microorganisms using renewable feedstocks. researchgate.netnih.gov |

| Pyridine N-Oxide | Oxidation with peracids (e.g., m-CPBA) or Caro's acid. arkat-usa.orgresearchgate.net | Catalytic oxidation using H₂O₂ with catalysts like methyltrioxorhenium (MTO). arkat-usa.org Photoredox methods for functionalization. acs.org |

Deeper Mechanistic Insights into Novel Molecular Interaction Pathways

The unique structural arrangement of this compound suggests a complex and versatile profile of molecular interactions. The pyridine N-oxide moiety is highly polar, with a significant dipole moment, and the N-O bond can act as a potent hydrogen bond acceptor. scripps.edunih.gov This group can also serve as a bioisostere for a carbonyl group, potentially forming critical hydrogen bonding networks within biological systems like enzyme active sites. nih.gov

The two terminal hydroxyl groups of the pentanediol (B8720305) chain are capable of acting as both hydrogen bond donors and acceptors. The flexibility of this five-carbon chain allows these hydroxyl groups to adopt numerous conformations, enabling the molecule to potentially chelate metal ions or bridge different regions of a receptor binding pocket. researchgate.net The interplay between the rigid, aromatic pyridine N-oxide ring and the flexible, hydrophilic diol chain is a key area for investigation. Understanding how these two components synergistically or antagonistically contribute to binding affinity and selectivity is crucial. Future research should employ techniques such as X-ray crystallography and NMR spectroscopy to elucidate the specific non-covalent interactions this molecule forms with relevant biological targets.

| Structural Feature | Potential Interaction Type | Description |

|---|---|---|

| Pyridine N-Oxide Oxygen | Hydrogen Bond Acceptor | The highly polarized oxygen atom can form strong hydrogen bonds with donor groups on a target molecule. nih.gov |

| Pyridine Ring | π-π Stacking | The aromatic ring can interact with other aromatic systems in a biological target. |

| Hydroxyl Groups (-OH) | Hydrogen Bond Donor/Acceptor | The two -OH groups can participate in extensive hydrogen bonding networks, enhancing solubility and binding affinity. |

| Flexible Pentanediol Chain | Conformational Adaptation | The chain's flexibility allows the molecule to adapt its shape to fit complex binding sites. |

| Overall Structure | Chelation | The arrangement of the N-oxide oxygen and the two hydroxyl groups may allow for the chelation of metal ions. researchgate.net |

Advancements in Computational Modeling for Predictive Design and Understanding

Computational chemistry offers powerful tools to accelerate the investigation of this compound, from predicting its fundamental properties to designing novel derivatives with enhanced functions. mdpi.com Computer-Aided Drug Design (CADD) has become an indispensable part of pharmaceutical research, significantly reducing the time and cost associated with discovering new therapeutic agents. mdpi.comemanresearch.orgemanresearch.org

Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping can be employed to understand the key structural features responsible for any observed biological activity. emanresearch.orgresearchgate.net Molecular docking and virtual screening could then be used to test libraries of virtual derivatives against the three-dimensional structures of target proteins, identifying candidates with improved binding affinity and selectivity. emanresearch.org

Furthermore, more advanced techniques like molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with a biological target over time, revealing crucial information about its binding mechanism and the conformational changes it may induce. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations can be used to probe the molecule's electronic structure, rotational energy barriers, and reactivity, offering a deeper understanding that can guide synthetic efforts. nih.gov These computational approaches can bridge the gap between molecular structure and biological function, providing a rational basis for the design of future studies. mdpi.com

| Computational Method | Specific Application | Anticipated Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potential protein targets and prioritization of derivatives for synthesis. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the molecule in a biological environment (e.g., in water or bound to a protein). | Insight into binding stability, conformational flexibility, and solvent effects. researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic properties, bond energies, and reaction mechanisms. | Understanding of molecular stability, reactivity, and spectroscopic properties. nih.gov |

| QSAR/Pharmacophore Modeling | Identifying structural features essential for biological activity. | A predictive model to guide the design of new analogues with improved potency. emanresearch.org |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of the compound's drug-like properties to reduce late-stage failures. emanresearch.org |

Expanding the Scope of In Vitro Biological Investigations to Untapped Areas

Given its novelty, the biological profile of this compound is largely unexplored. The pyridine N-oxide scaffold is present in a wide range of biologically active compounds, exhibiting anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govmdpi.com This suggests that the title compound could be a valuable candidate for screening in a variety of therapeutic areas.

Future research should move beyond traditional two-dimensional cell cultures, which often fail to replicate the complex microenvironments of human tissues. nih.gov Advanced in vitro models, such as 3D organoids and microfluidic organ-on-a-chip platforms, offer a more physiologically relevant context for evaluating a compound's efficacy and potential toxicity. nih.govmdpi.comproquest.com These complex systems can better predict in vivo outcomes, reducing the reliance on animal models. mdpi.comproquest.com

High-throughput screening (HTS) assays can be utilized to rapidly test the compound against a vast array of molecular targets, such as kinases, proteases, or G-protein coupled receptors. mdpi.comproquest.com Unaddressed questions include its potential as a neuroprotective agent, given the prevalence of the pyridine motif in central nervous system drugs, or its activity against parasitic diseases. Investigating its effects on cellular signaling pathways and potential for modulating oxidative stress are also promising avenues. researchgate.net

| Potential Therapeutic Area | Suggested In Vitro Model/Assay | Rationale |

|---|---|---|

| Oncology | 3D tumor spheroid or organoid cultures. | Many heterocyclic N-oxides exhibit anticancer activity. nih.gov 3D models better mimic tumor microenvironments. nih.gov |

| Infectious Diseases (Viral/Bacterial) | Cell-based viral replication assays; Minimum Inhibitory Concentration (MIC) assays. | Pyridine N-oxides have shown potent antiviral (including anti-SARS-CoV) and antibacterial effects. mdpi.com |

| Neurodegenerative Diseases | Neuronal cell cultures; Brain organoid models. | The pyridine scaffold is a common feature in neuroprotective compounds. nih.gov Organoids can model complex neural tissues. researchgate.net |

| Inflammatory Disorders | Macrophage or immune cell co-culture systems; Cytokine release assays. | The anti-inflammatory potential of N-oxides is an emerging area of interest. nih.gov |

Opportunities for Collaborative Interdisciplinary Research and Technology Transfer in Academic Settings

The comprehensive study of a novel molecule like this compound is inherently an interdisciplinary endeavor. Progress will be significantly accelerated through collaborations that bridge the expertise of different scientific fields. Academic research settings are ideal hubs for fostering such partnerships.

A successful research program would involve a team of synthetic organic chemists to devise efficient production routes, computational chemists for in silico modeling and prediction, doi.org cell biologists and pharmacologists to conduct in vitro and mechanistic studies, and structural biologists to characterize molecular interactions. Such collaborations enhance innovation and lead to outcomes that would be unattainable by individual groups. doi.orgresearchgate.net

Furthermore, there are significant opportunities for technology transfer between academia and industry. Discoveries made in a university laboratory, such as a novel, scalable synthesis or the identification of a potent biological activity, can be of great interest to pharmaceutical, biotech, or materials science companies. acs.orglifechemicals.com These partnerships can take many forms, including sponsored research, licensing of intellectual property, or the formation of start-up companies. doi.org Models such as milestone-based agreements can ensure mutual commitment and accountability. acs.org These collaborations not only provide crucial funding for academic research but also create pathways for translating fundamental discoveries into real-world applications and provide valuable training for students in an industrial environment. acs.orglifechemicals.com

Q & A

Q. What are the primary synthesis routes for 1,5-pentanediol from biomass-derived substrates?

The two dominant routes involve:

- Catalytic hydrogenolysis of furfural : Using bimetallic Ru–SnOx/γ-Al2O3 catalysts in aqueous phases achieves 1,5-pentanediol (1,5-PeD) with high selectivity (>80%) under mild conditions (120–160°C, 2–4 MPa H₂). This process avoids costly petrochemical precursors .

- Whole-cell bioconversion : Engineered E. coli expressing YqhD (aldehyde reductase) and CAR (carboxylic acid reductase) genes can convert 5-hydroxyvalerate (5-HV) to 1,5-PeD. ATP and NADPH cofactors enhance yields (up to 75% efficiency in lab-scale bioreactors) .

Q. How is 1,5-pentanediol characterized for physicochemical properties and purity?

Key methods include:

- Density and IR spectroscopy : Density ranges 0.988–0.991 g/cm³ (20°C), with IR confirming hydroxyl and ether functional groups .

- Chromatography (GC/HPLC) : Quantifies diol purity and detects byproducts like 1,2-pentanediol or tetrahydrofurfuryl alcohol .

- Thermal stability tests : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>200°C), critical for polymer applications .

Q. What are the key applications of 1,5-pentanediol in materials science?

- Biopolymers : Polyhydroxyalkanoates (PHAs) synthesized from 1,5-PeD exhibit superior biodegradability and mechanical flexibility, suitable for environmental and medical uses .

- UV-curable coatings : 1,5-Pentanediol diacrylate (PDDA) replaces petroleum-derived 1,6-hexanediol diacrylate (HDDA) in inks and coatings, achieving comparable curing speed and adhesion .

- High-performance electrolytes : 1,5-PeD stabilizes aqueous Zn-ion batteries at 100°C, enhancing ionic conductivity and cycle life .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity for 1,5-pentanediol over byproducts (e.g., 1,2-pentanediol)?

- Catalyst design : Ru–SnOx/γ-Al2O3 promotes selective C–O bond cleavage in tetrahydrofurfuryl alcohol (THFA), minimizing over-hydrogenolysis to 1,2-pentanediol. SnOx moderates Ru’s activity and stabilizes intermediates .

- Solvent and pH control : Aqueous-phase reactions at pH 6–8 favor THFA ring-opening to 1,5-PeD, while acidic conditions promote dehydration side reactions .

- Pressure modulation : H₂ partial pressures >3 MPa reduce catalyst coking and improve diol yield .

Q. What mechanistic insights explain the ring-opening hydrogenolysis of tetrahydrofurfuryl alcohol (THFA) to 1,5-pentanediol?

- Tandem reaction pathway : THFA undergoes ring-opening via acid-catalyzed hydrolysis (yielding a diol intermediate) followed by metal-catalyzed hydrogenation. Ru–SnOx/γ-Al2O3 facilitates both steps synergistically .

- Kinetic isotope studies : Deuterium labeling confirms H₂ activation occurs on Ru sites, while SnOx stabilizes oxyanion transition states during C–O cleavage .

Q. How do catalyst supports (e.g., γ-Al₂O₃ vs. zeolites) impact aqueous-phase hydrogenolysis efficiency?

- γ-Al₂O₃ : High surface area and Lewis acidity enhance THFA adsorption and intermediate stabilization, achieving ~85% 1,5-PeD selectivity .

- Zeolites (e.g., H-ZSM-5) : Microporous structures limit diffusion of larger intermediates, favoring 1,2-pentanediol (~60% selectivity) .

- Deactivation mechanisms : γ-Al₂O₃-supported catalysts show slower Sn leaching compared to SiO₂ under hydrothermal conditions .

Q. What strategies mitigate bimetallic catalyst deactivation in continuous hydrogenolysis processes?

- Regeneration protocols : Oxidative treatment (O₂/N₂ at 400°C) removes carbonaceous deposits from Ru–SnOx surfaces .

- Dopants (e.g., La, Ce) : Rare-earth oxides inhibit sintering of Ru nanoparticles, extending catalyst lifetime by >200 hours .

- Flow reactor design : Fixed-bed systems with in-line H₂O traps reduce hydrolysis of γ-Al₂O₃ supports .

Q. How can advanced spectroscopy elucidate Sn’s role in Ru–SnOx/γ-Al₂O₃ catalysts?

- X-ray photoelectron spectroscopy (XPS) : Identifies Sn²⁺/Sn⁴⁺ ratios, correlating with electron-deficient Ru sites that enhance H₂ dissociation .

- In situ FTIR : Detects adsorbed THFA intermediates (e.g., surface-bound alkoxides) during ring-opening .

- EXAFS : Reveals Ru–Sn intermetallic distances (2.6–2.8 Å), critical for synergistic C–O bond activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.